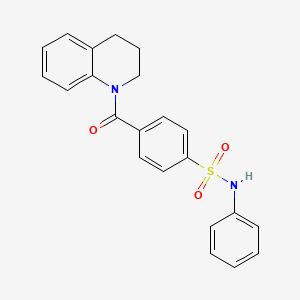
4-(4-Butylpiperazin-1-yl)sulfonyl-2,1,3-benzothiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Butylpiperazin-1-yl)sulfonyl-2,1,3-benzothiadiazole is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzothiadiazole derivative, which is widely used in the development of organic electronic materials, such as organic light-emitting diodes, organic solar cells, and field-effect transistors. Additionally, this compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of 4-(4-Butylpiperazin-1-yl)sulfonyl-2,1,3-benzothiadiazole is not fully understood. However, studies have shown that this compound can interact with various receptors and enzymes in the body, which may play a role in its potential therapeutic effects.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. In one study, it was found that this compound could inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-Butylpiperazin-1-yl)sulfonyl-2,1,3-benzothiadiazole in lab experiments is its unique structure and electronic properties, which make it an ideal candidate for the development of organic electronic materials. Additionally, this compound has shown promising results in various therapeutic applications, making it an attractive target for further research. However, one limitation of using this compound in lab experiments is its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 4-(4-Butylpiperazin-1-yl)sulfonyl-2,1,3-benzothiadiazole. One area of research could focus on the development of new synthetic methods for producing this compound, which could make it more accessible for further research. Additionally, further studies could investigate the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases. Finally, research could focus on the development of new organic electronic materials based on the unique properties of this compound, which could have significant implications for the development of new technologies.
Métodos De Síntesis
The synthesis of 4-(4-Butylpiperazin-1-yl)sulfonyl-2,1,3-benzothiadiazole involves the reaction of 4-butylpiperazine with 2,1,3-benzothiadiazole-4-sulfonyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The resulting product is then purified through column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
4-(4-Butylpiperazin-1-yl)sulfonyl-2,1,3-benzothiadiazole has been extensively studied for its potential applications in various scientific research fields. In the field of organic electronics, this compound has been used as a building block for the development of organic light-emitting diodes, organic solar cells, and field-effect transistors. The compound's unique structure and electronic properties make it an ideal candidate for these applications.
Propiedades
IUPAC Name |
4-(4-butylpiperazin-1-yl)sulfonyl-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S2/c1-2-3-7-17-8-10-18(11-9-17)22(19,20)13-6-4-5-12-14(13)16-21-15-12/h4-6H,2-3,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMVSIFAMUHLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-methylpyrazol-4-yl)-N-[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7547424.png)



![Dimethyl 5-[(4-methoxyphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7547459.png)
![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1,2,4-benzotriazine-3-carboxamide](/img/structure/B7547463.png)
![[1-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7547482.png)
![N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide](/img/structure/B7547488.png)


![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B7547512.png)
![methyl 4-[[(1S)-1-(1-benzofuran-2-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7547520.png)
![1-(furan-2-ylmethyl)-N-methoxy-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547524.png)
